molecular formula C20H21FN6O3S B11770633 4-({[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]carbamoyl}amino)-2-methylbenzenesulfonyl fluoride CAS No. 50699-49-5

4-({[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]carbamoyl}amino)-2-methylbenzenesulfonyl fluoride

Cat. No.: B11770633
CAS No.: 50699-49-5
M. Wt: 444.5 g/mol
InChI Key: LHDKZPJBOZHMBM-UHFFFAOYSA-N
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Description

4-({[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]carbamoyl}amino)-2-methylbenzenesulfonyl fluoride is a complex organic compound that features a pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]carbamoyl}amino)-2-methylbenzenesulfonyl fluoride typically involves multiple steps. One common approach starts with the preparation of 2,4-diamino-6-chloropyrimidine, which is then reacted with benzylamine derivatives under controlled conditions . The reaction is often carried out in the presence of phosphorus oxychloride and subsequently quenched with ice water. The intermediate is then hydrolyzed at elevated temperatures to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-({[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]carbamoyl}amino)-2-methylbenzenesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phosphorus oxychloride for chlorination, and various bases and acids for hydrolysis and neutralization . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfonyl derivatives, while reduction could lead to amine derivatives .

Scientific Research Applications

Properties

CAS No.

50699-49-5

Molecular Formula

C20H21FN6O3S

Molecular Weight

444.5 g/mol

IUPAC Name

4-[[4-(2,4-diamino-6-methylpyrimidin-5-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride

InChI

InChI=1S/C20H21FN6O3S/c1-11-9-15(7-8-16(11)31(21,29)30)26-20(28)24-10-13-3-5-14(6-4-13)17-12(2)25-19(23)27-18(17)22/h3-9H,10H2,1-2H3,(H2,24,26,28)(H4,22,23,25,27)

InChI Key

LHDKZPJBOZHMBM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)NCC2=CC=C(C=C2)C3=C(N=C(N=C3N)N)C)S(=O)(=O)F

Origin of Product

United States

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